

Optimizing 4,6-Dimethyl-2-mercaptopyrimidine concentration for microvia filling

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Compound of Interest

Compound Name: 4,6-Dimethyl-2-mercaptopyrimidine

CAS No.: 131321-42-1

Cat. No.: B152782

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Technical Support Center: DMMP Optimization for Microvia Filling

Core Mechanism & Application Overview

4,6-Dimethyl-2-mercaptopyrimidine (DMMP) functions as a critical leveler in the acid copper sulfate electroplating bath. Unlike suppressors (e.g., PEG) that form a global inhibitory film, DMMP relies on convection-dependent adsorption.

In microvia filling (HDI PCB manufacturing), the goal is "Superfilling" or "Bottom-Up Fill," where the deposition rate at the via bottom (

) significantly exceeds the rate at the surface (

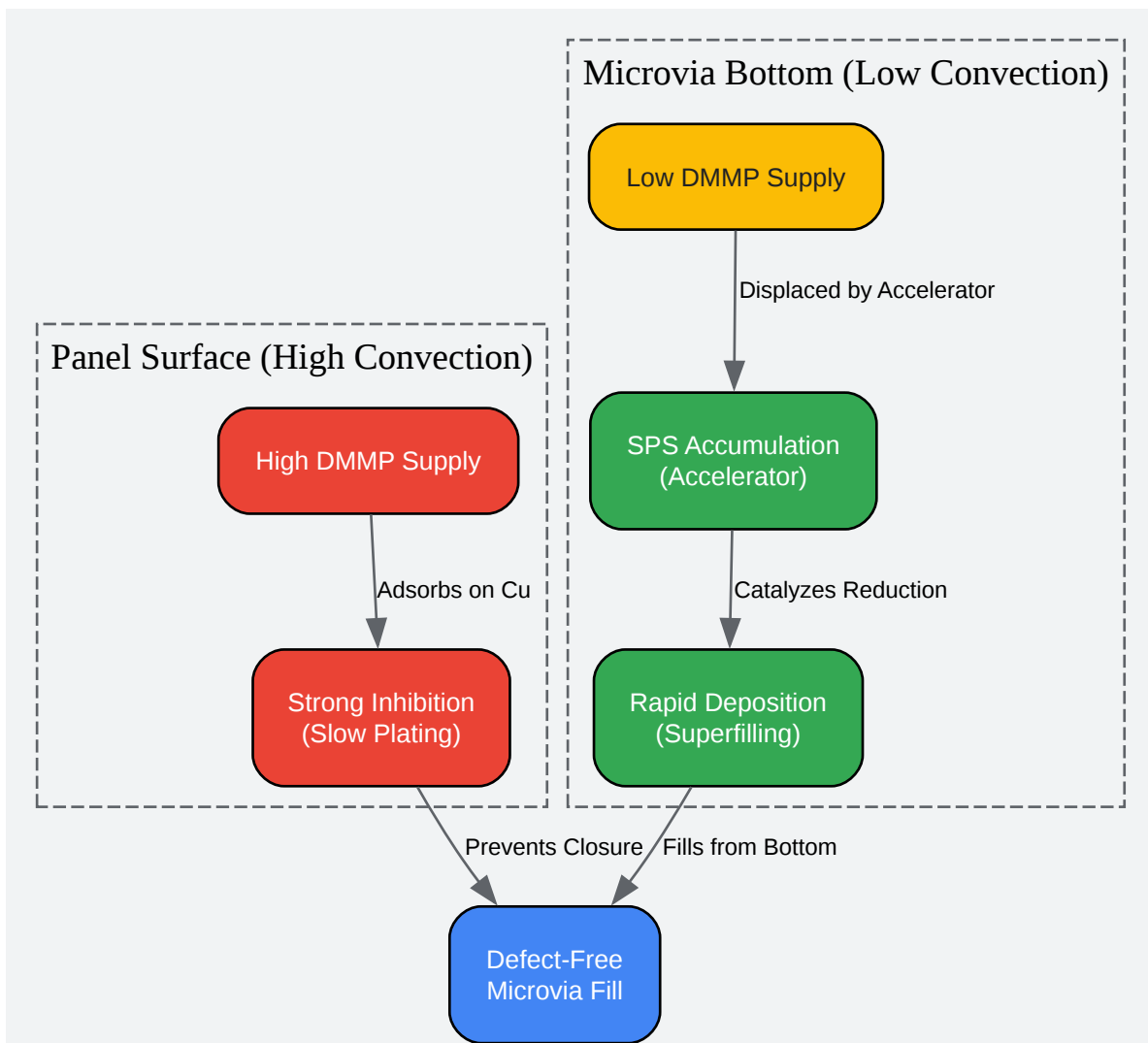
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The Electrochemical Mechanism

DMMP is a heterocyclic thione that adsorbs onto the copper lattice, blocking active sites for Cu^{2+} reduction.

- Surface (High Convection): DMMP is bulky and diffusion-limited. High convection at the panel surface and via opening ensures a high supply of DMMP, creating a strong inhibitory layer.
- Via Bottom (Low Convection): Restricted fluid dynamics limit DMMP diffusion. Here, the accelerator (e.g., SPS) accumulates, displacing the weaker suppressor layer and driving rapid copper growth.

Visualizing the "Bottom-Up" Filling Pathway



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Figure 1: Differential adsorption mechanism of DMMP facilitating bottom-up filling.

Troubleshooting Guide (Q&A)

This section addresses specific defects observed during cross-section analysis.

Q1: We are observing "Center Voids" or seams in the filled microvia. Is this a DMMP issue?

Diagnosis: Likely Low DMMP Concentration (Under-dosing). Technical Explanation: If DMMP concentration is insufficient (<1 ppm), the inhibition at the via opening is too weak. This allows the copper to plate conformally (at the same rate on the walls as the bottom). The "shoulders" of the via grow inward and collide before the bottom has filled, trapping electrolyte and creating a void. Corrective Action:

- Increase DMMP concentration in steps of 0.5 ppm.
- Verify Suppressor (PEG/Cl⁻) levels, as DMMP works synergistically with the suppressor film.

Q2: The vias are filled, but we see "Dimples" (deep depressions) at the top. Why?

Diagnosis: High DMMP Concentration (Over-dosing) or Low Accelerator (SPS). Technical Explanation: While DMMP should inhibit the surface, excessive DMMP can diffuse into the via bottom, overpowering the accelerator (SPS). This suppresses the "superfilling" driver, causing the bottom growth to lag. The via eventually fills, but not fast enough to level with the surface, leaving a dimple. Corrective Action:

- Perform a CVS (Cyclic Voltammetric Stripping) analysis to quantify the effective leveler ratio.
- If DMMP is high, dilute the bath or carbon treat (partial).
- If DMMP is normal, increase SPS (Accelerator) to restore the bottom-up drive.

Q3: The copper surface is rough with nodular growth. Is the leveler failing?

Diagnosis: Loss of Suppression (Low DMMP or Low PEG/Cl⁻). Technical Explanation: DMMP also acts as a grain refiner. Without it, Cu²⁺ reduction becomes diffusion-controlled rather than reaction-controlled, leading to dendritic or nodular growth at high current density areas.

Corrective Action:

- Check Chloride (Cl⁻) content.[1][2][3] (Target: 50-60 ppm). Cl⁻ is the bridge for suppressor adsorption.
- If Cl⁻ is correct, dose DMMP.

Optimization Protocol: Finding the "Sweet Spot"

Do not rely on generic datasheets. Optimal DMMP concentration varies based on via aspect ratio and bath age.

Experimental Workflow: Linear Sweep Voltammetry (LSV)

This method isolates the inhibition strength of DMMP.[4]

Prerequisites:

- Rotating Disk Electrode (RDE) at 1000 RPM (Simulates surface convection).
- Base Electrolyte: CuSO₄ (200 g/L) + H₂SO₄ (50 g/L) + Cl⁻ (60 ppm) + PEG (200 ppm) + SPS (2 ppm).

Step-by-Step:

- Baseline Scan: Run LSV from +0.1V to -0.8V vs. Ag/AgCl with the Base Electrolyte. Note the current density at -0.25V.
- Titration: Add DMMP in increments of 0.5 ppm (from 0.5 to 5.0 ppm).
- Measurement: Run LSV after each addition.
- Analysis: Plot Current Density (at -0.25V) vs. DMMP Concentration.

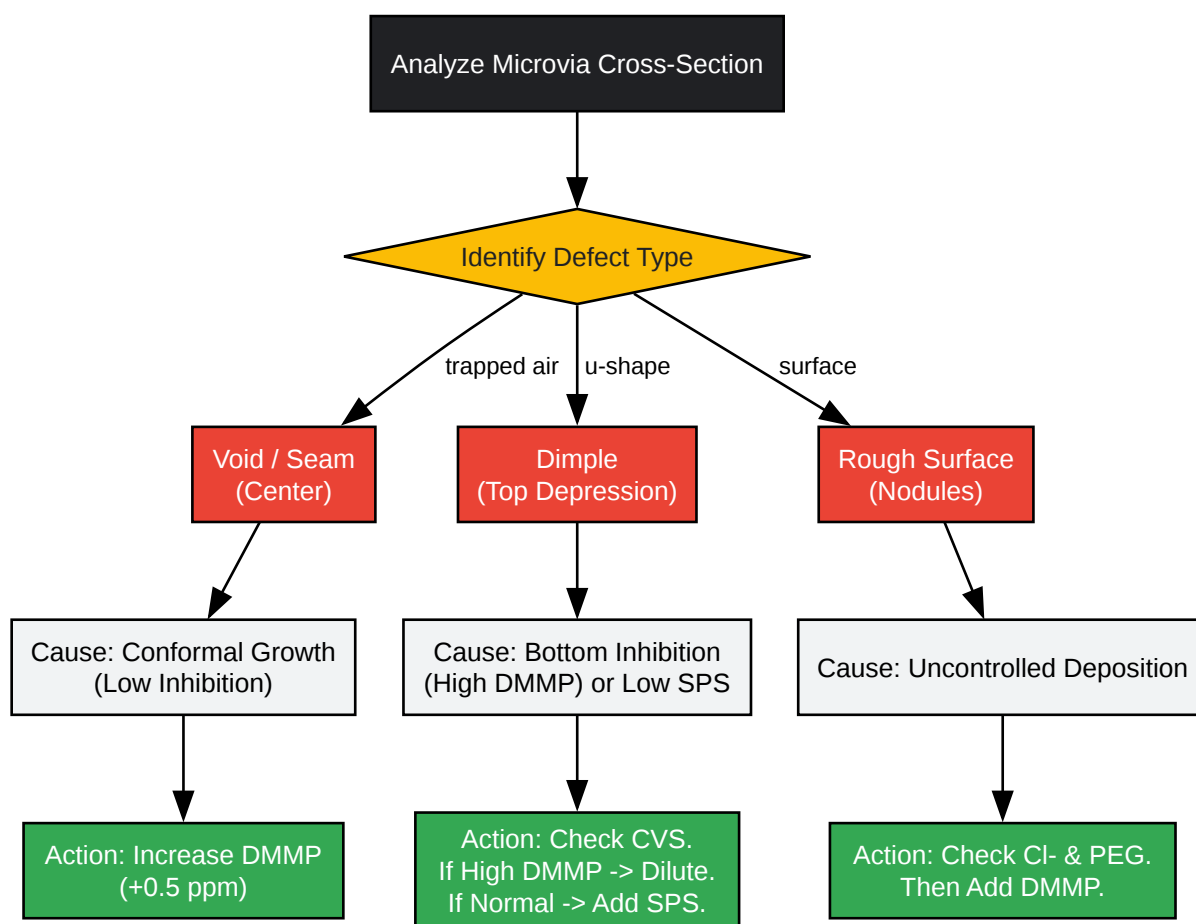
- Region A (Steep Drop): Rapid adsorption. Unstable filling.
- Region B (Plateau): Optimal Range. Inhibition is stable.
- Region C (Rise/Noise): Overdosing/Precipitation.

Concentration Impact Table

DMMP Conc.[2][4] (ppm)	Inhibition Status	Via Fill Result	Surface Morphology
0 - 0.5	Weak	Void / Seam (Conformal Growth)	Matte, Rough
1.0 - 2.0	Optimal	Defect-Free (Superfilling)	Bright, Smooth
3.0 - 5.0	Strong	Dimple (Inhibited Bottom)	Very Bright, Acicular
> 5.0	Excessive	Skip Plating / Defects	Brittle, Stressed

Decision Logic for Process Engineers

Use this flowchart to diagnose filling failures based on cross-section (SEM) data.



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Figure 2: Troubleshooting decision tree for DMMP-related plating defects.

References

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